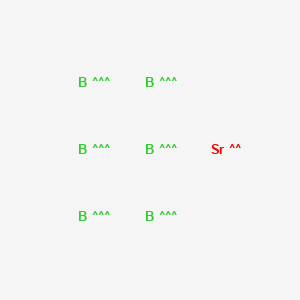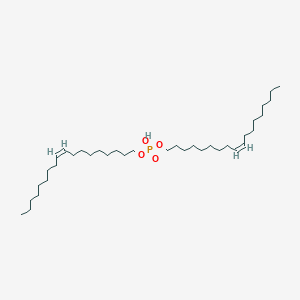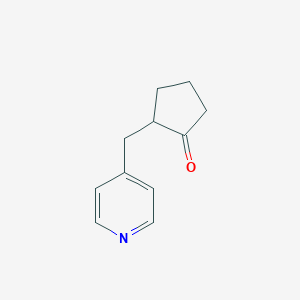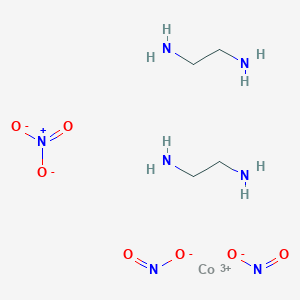
Strontium boride (SrB6), (OC-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its black cubic crystalline structure and high melting point of approximately 2235°C . This compound is notable for its electrical conductivity and hardness, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium boride can be synthesized through several methods:
Direct Combination: Heating a mixture of elemental strontium and boron at high temperatures until they react to form strontium boride.
Reduction Method: Mixing strontium oxide (SrO), boron trioxide (B2O3), and strontium fluoride (SrF2) in a graphite crucible and heating the mixture to around 1000°C.
Electrolytic Method: Using a graphite crucible as the anode and a carbon rod as the cathode, the mixture of SrO, B2O3, and SrF2 is subjected to electrolysis at 20A and 6.5V.
Industrial Production Methods: Industrial production of strontium boride typically involves the reduction method due to its efficiency and scalability. The process involves careful control of temperature and reaction time to ensure high purity and yield.
Types of Reactions:
Oxidation: Strontium boride can undergo oxidation when exposed to oxygen at high temperatures, forming strontium oxide and boron oxide.
Reduction: It can be reduced by strong reducing agents, although this is less common due to its already reduced state.
Substitution: Strontium boride can participate in substitution reactions where boron atoms are replaced by other elements, altering its properties.
Common Reagents and Conditions:
Oxidation: Typically requires high temperatures and an oxygen-rich environment.
Reduction: Involves strong reducing agents like lithium aluminum hydride under controlled conditions.
Substitution: Requires specific reagents depending on the desired substitution, often carried out in a controlled atmosphere to prevent unwanted reactions.
Major Products:
Oxidation: Produces strontium oxide (SrO) and boron oxide (B2O3).
Reduction: Generally does not produce new compounds due to the stability of strontium boride.
Substitution: Results in modified borides with different properties depending on the substituent.
Applications De Recherche Scientifique
Strontium boride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other boron-containing compounds and as a catalyst in various chemical reactions.
Materials Science: Due to its hardness and electrical conductivity, it is used in the development of advanced materials, including cutting tools and wear-resistant coatings.
Electronics: Employed in the production of thermionic emitters and other electronic components due to its conductive properties.
Medicine: Investigated for potential use in medical devices and implants due to its biocompatibility and mechanical strength.
Industry: Utilized in the manufacturing of high-temperature ceramics and refractory materials.
Mécanisme D'action
The effects of strontium boride are primarily due to its unique crystalline structure and bonding characteristics. The compound’s hardness and conductivity arise from the strong covalent bonds between boron atoms and the metallic bonding with strontium. These properties enable it to withstand high temperatures and mechanical stress, making it suitable for various high-performance applications.
Comparaison Avec Des Composés Similaires
Strontium boride can be compared with other borides such as:
Calcium boride (CaB6): Similar in structure but with different electrical and thermal properties.
Magnesium boride (MgB2): Known for its superconducting properties, which strontium boride does not exhibit.
Aluminum boride (AlB2): Has a different crystal structure and is used in different applications, such as in the production of aluminum alloys.
Uniqueness: Strontium boride stands out due to its combination of high hardness, electrical conductivity, and thermal stability. These properties make it particularly valuable in applications requiring durable and conductive materials.
Propriétés
Numéro CAS |
12046-54-7 |
|---|---|
Formule moléculaire |
B6Sr |
Poids moléculaire |
152.5 g/mol |
InChI |
InChI=1S/B6.Sr/c1-3-4(1)6-2-5(3)6;/q-2;+2 |
Clé InChI |
YRKLZPTWAXIIDN-UHFFFAOYSA-N |
SMILES |
[B].[B].[B].[B].[B].[B].[Sr] |
SMILES canonique |
[B-]1B2B1B3B2[B-]3.[Sr+2] |
| 12046-54-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)


![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)



